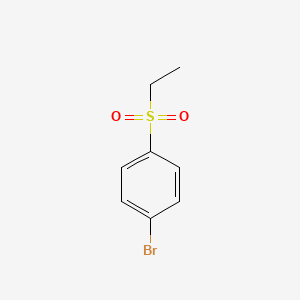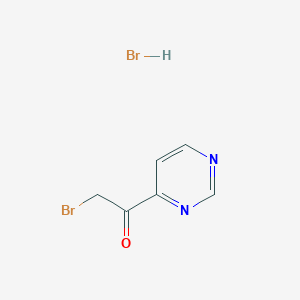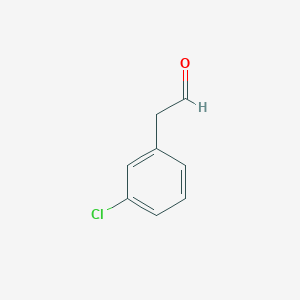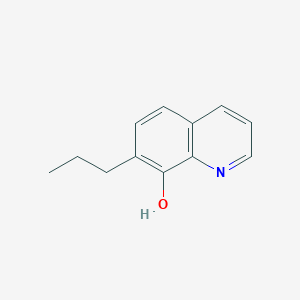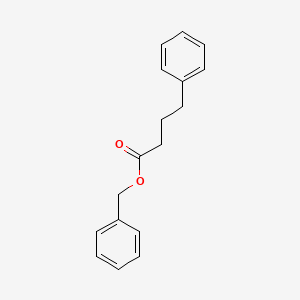![molecular formula C6H4BrN3O B1280738 6-溴-[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮 CAS No. 425702-91-6](/img/structure/B1280738.png)
6-溴-[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮
描述
“6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” is a chemical compound with the formula C6H5BRN4 . It’s a derivative of [1,2,4]triazolo[4,3-a]pyridine , a class of compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives has been reported in the literature . The reaction of [1,2,4]triazolo[4,3-a]pyridinium tetrafluoroborates with [RhCl(COD)]2 and [PdCl(allyl)]2 takes place under mild basic conditions (Et3N, THF, room temperature) to afford the corresponding [RhCl(COD)(Tripy)] and [PdCl(allyl)(Tripy)] complexes, respectively .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[4,3-a]pyridine derivatives has been studied using crystallography . The crystal structures of BD1 in complex with four selected inhibitors were determined, providing insight into the binding modes of these compounds .Chemical Reactions Analysis
[1,2,4]triazolo[4,3-a]pyridine derivatives have been found to be potent inhibitors of the PD-1/PD-L1 interaction . Compound A22, for example, exhibited potent activity, as assessed by a homogenous time-resolved fluorescence assay, with an IC50 of 92.3 nM .科学研究应用
合成和结构表征
6-溴-[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮是在温和条件下使用氯化试剂如N-氯代琥珀酰亚胺(NCS)合成的化合物,用于酰肼。其表征涉及NMR、FTIR、MS和X射线衍射等技术,这些技术对于理解其分子结构和性质至关重要。这种化合物的合成和结构表征为探索其在各种科学领域的潜在应用奠定了基础 (El-Kurdi et al., 2021)。
生物活性和应用
三唑吡啶家族化合物,包括6-溴-[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮,展示出一系列生物活性。这导致它们被广泛研究,以期在生物医药化学领域找到潜在应用。该化合物已被研究用于抗菌、抗病毒、抗癫痫、抗真菌、抗癌、抗过敏、除草、抗氧化等活性。特别值得注意的是,它对一系列微生物的有效性以及在治疗与谷氨酸功能障碍相关的神经和精神障碍中的潜力 (Gandikota et al., 2017)。
除草活性
还对1,2,4-三唑并[4,3-a]吡啶-3(2H)-酮衍生物进行了除草活性研究。一些衍生物显示出较高的除草活性,这在农业科学中可能具有重要意义。这类研究通常采用DFT计算等技术来研究结构活性关系 (Liu et al., 2015)。
抗丙型肝炎潜力
对N3,5'-环-4-(β-D-核糖呋喃基)-维克-三唑并[4,5-b]吡啶-5-酮衍生物的合成和结构活性关系进行了研究,其中包括类似6-溴-7-氯[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮的化合物,已经展示出在抗丙型肝炎治疗中的潜力。在合成的化合物中,某些类似物在HCV亚基因组复制体细胞基础实验中表现出强效的抗HCV活性 (Wang et al., 2005)。
作用机制
Target of Action
The primary target of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is the c-Met kinase . This kinase plays a crucial role in cellular growth, survival, and migration, making it a significant target in cancer research .
Mode of Action
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one interacts with c-Met kinase, inhibiting its activity . This inhibition disrupts the kinase’s normal function, leading to changes in cellular processes that depend on c-Met .
Biochemical Pathways
By inhibiting c-Met kinase, 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one affects various biochemical pathways. These include pathways involved in cell growth and survival, which are often dysregulated in cancer . The downstream effects of this disruption can lead to decreased tumor growth and proliferation .
Result of Action
The inhibition of c-Met kinase by 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can lead to significant molecular and cellular effects. For instance, it has been shown to exhibit excellent anti-tumor activity against various cancer cell lines . Specifically, it demonstrated potent inhibitory effects against A549, MCF-7, and HeLa cancer cell lines .
生化分析
Biochemical Properties
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle . The interaction between 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one and CDKs can lead to the inhibition of kinase activity, thereby affecting cell proliferation and growth. Additionally, this compound may interact with other proteins involved in signal transduction pathways, further modulating cellular responses.
Cellular Effects
The effects of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes . Furthermore, it can affect metabolic pathways by inhibiting key enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one has been shown to inhibit the activity of CDKs by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can lead to sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications and toxicity.
Transport and Distribution
The transport and distribution of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one within cells and tissues are critical for understanding its biological effects. This compound can be transported across cell membranes by specific transporters and may accumulate in certain tissues, such as the liver and kidneys . The interaction of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one with binding proteins can also influence its localization and distribution within the body.
Subcellular Localization
The subcellular localization of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one may localize to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression.
属性
IUPAC Name |
6-bromo-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-4-1-2-5-8-9-6(11)10(5)3-4/h1-3H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVFUYHFHBBPPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=O)N2C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476373 | |
| Record name | 6-Bromo[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
425702-91-6 | |
| Record name | 6-Bromo[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10476373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

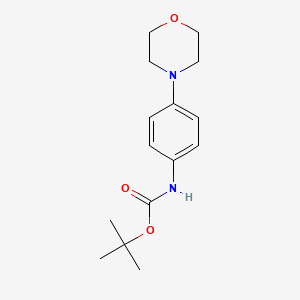
![8-Bromo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280659.png)
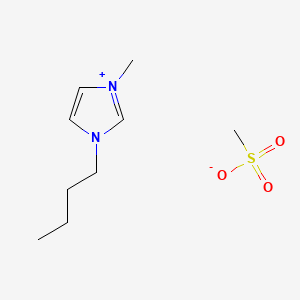
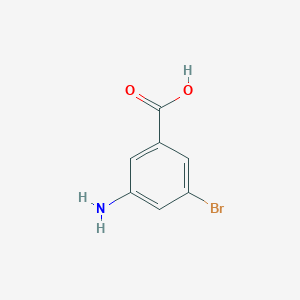
![6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280669.png)
